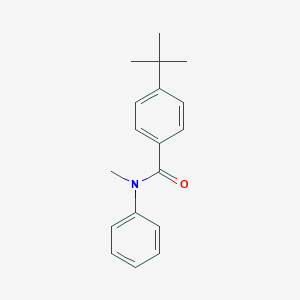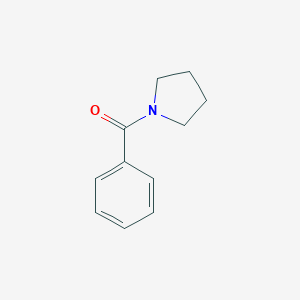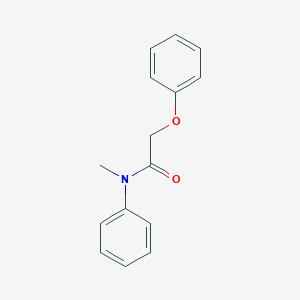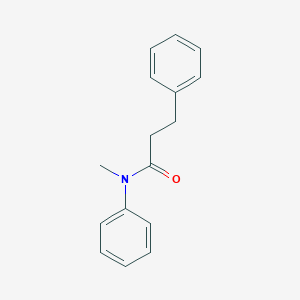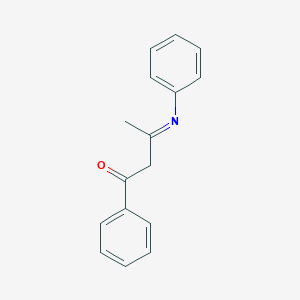
(3e)-1-Phenyl-3-(phenylimino)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various reactions including cyclization, condensation, and Grignard reactions. For instance, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, involves a Grignard reaction followed by oxidation, substitution, oximation, and reduction processes . Similarly, the synthesis of the title compound in paper was achieved through a condensation reaction of 2-ethyl-4-phenylaniline and 2,3-butanedione. These methods could potentially be adapted for the synthesis of (3e)-1-Phenyl-3-(phenylimino)butan-1-one.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been studied using density functional theory (DFT) and ab initio calculations . The geometrical parameters indicate the presence of strong intramolecular hydrogen bonds, which are crucial for the stability of the molecule. The crystal structure of a similar compound, (2E,3E)-N2,N3-bis(3-ethyl-[1,1′-biphenyl]-4-yl)butane-2,3-diimine, shows the conformation about the C=N bonds and the orientation of the substituted biphenyl units .
Chemical Reactions Analysis
The reactivity of related ketone and enolate forms under different conditions has been studied, demonstrating the potential for various intramolecular cyclization products . The neutral ketone form exhibits ambident-like reactivity, which could be relevant for understanding the reactivity of (3e)-1-Phenyl-3-(phenylimino)butan-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been deduced from spectroscopic methods such as Fourier transform infrared and Raman spectra . The crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides insights into the spatial arrangement and potential intermolecular interactions . These studies can inform the expected properties of (3e)-1-Phenyl-3-(phenylimino)butan-1-one, such as its vibrational modes and potential for hydrogen bonding.
Aplicaciones Científicas De Investigación
Copper Ion Detection
- Copper-Selective Electrode Development : The compound 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, which shares a structural resemblance with (3e)-1-Phenyl-3-(phenylimino)butan-1-one, was used as an ionophore in developing a copper-selective electrode. This poly(vinyl) chloride membrane electrode demonstrated significant sensitivity and selectivity for copper ions in various environments, including soils contaminated by oil and certain alloys, showcasing its potential for environmental monitoring and industrial applications (Kopylovich, Mahmudov & Pombeiro, 2011).
Organic Synthesis
Pyrazolo[1,5-a]Pyrimidines Synthesis : A compound structurally similar to (3e)-1-Phenyl-3-(phenylimino)butan-1-one, 1-Phenyl-1,3-butanedione, was utilized in reactions with 3(5)-amino-1H-pyrazoles to synthesize pyrazolo[1,5-a] pyrimidines. This synthesis process highlights the utility of related compounds in the preparation of complex organic structures, potentially useful in pharmaceuticals and material science (Maquestiau, Taghret & Eynde, 2010).
Synthesis of Schiff Base Ligands : Similar compounds have been used in the synthesis of Schiff base ligands, which are crucial in forming complexes with copper(II). These complexes, exhibiting unique structural and electrochemical properties, are of interest for their potential applications in catalysis and materials chemistry (Sarkar, Bocelli, Cantoni & Ghosh, 2008).
Agricultural Chemistry
- Herbicidal Activity of Isoxazole Derivatives : Derivatives of phenyl-butan-1,3-dione, which is structurally related to (3e)-1-Phenyl-3-(phenylimino)butan-1-one, were synthesized and tested for herbicidal activity. The resulting isoxazole compounds showed significant activity against various weeds, indicating the potential of similar compounds in the development of agricultural chemicals (Zhou, Chen, Miao & Qu, 2010).
Direcciones Futuras
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature and databases.
Propiedades
IUPAC Name |
1-phenyl-3-phenyliminobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILAXKWRISQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302471 |
Source


|
| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3e)-1-Phenyl-3-(phenylimino)butan-1-one | |
CAS RN |
39196-22-0 |
Source


|
| Record name | NSC151145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

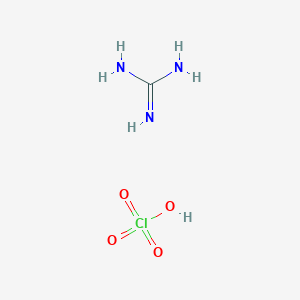
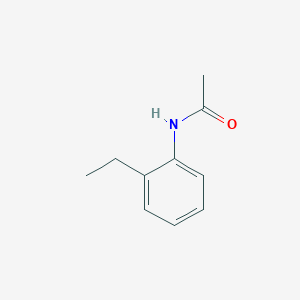
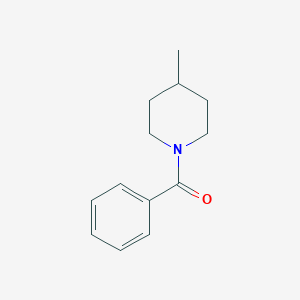
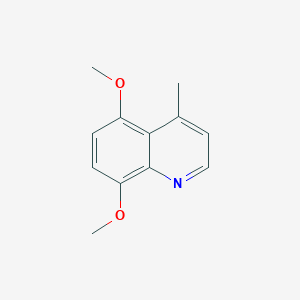
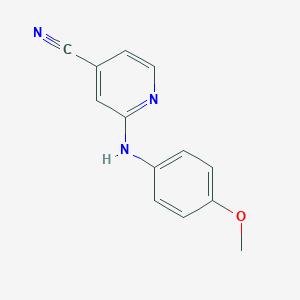
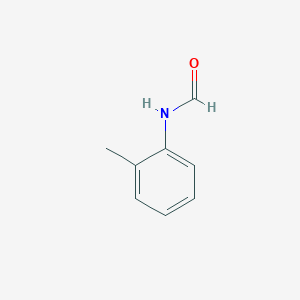
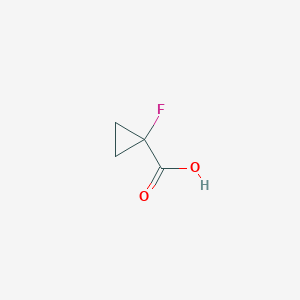
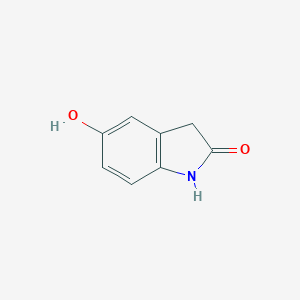
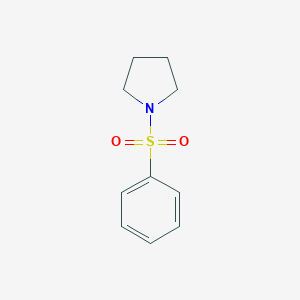
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
